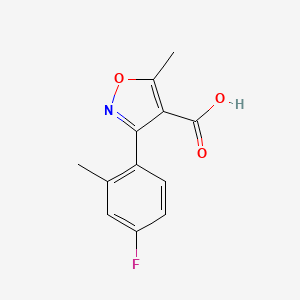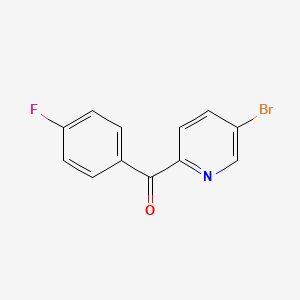![molecular formula C7H13N5 B13686034 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is a heterocyclic compound featuring a pyrazole ring substituted with a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine can be synthesized through the reaction of 1,3-dimethyl-5-pyrazolone with guanidine derivatives. The reaction typically involves the use of solvents such as ethanol or methanol under reflux conditions . The process may also involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The guanidine group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
1-Phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the guanidine group allows for versatile interactions with biological targets and diverse chemical reactivity .
Propiedades
Fórmula molecular |
C7H13N5 |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylpyrazol-3-yl)methyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-5-3-6(12(2)11-5)4-10-7(8)9/h3H,4H2,1-2H3,(H4,8,9,10) |
Clave InChI |
PJEHBNPWTMUUHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CN=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)

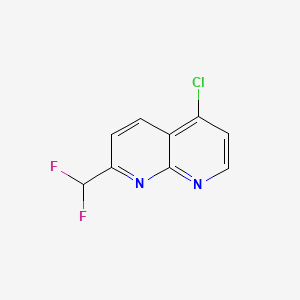
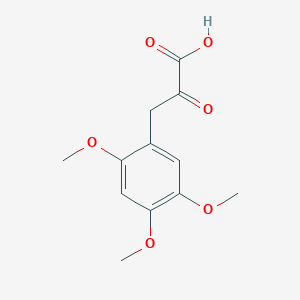

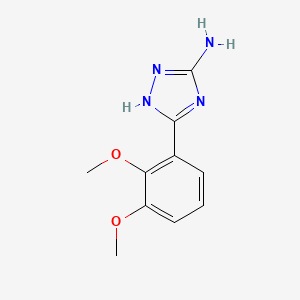
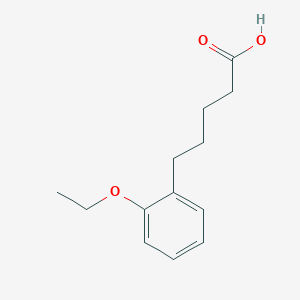
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
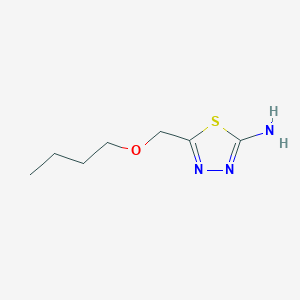
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
